molecular formula C12H22ClNO2 B1397399 3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride CAS No. 1220021-05-5

3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride

Cat. No.: B1397399
CAS No.: 1220021-05-5
M. Wt: 247.76 g/mol
InChI Key: VNGABKUBOAJAII-UHFFFAOYSA-N
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Description

3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride is a chemical building block of interest to medicinal chemistry and drug discovery researchers. This compound features a piperidine ring, a privileged scaffold in pharmaceuticals, linked via a methylene group to a cyclopentanecarboxylate ester. The piperidine ring is a fundamental heterocycle found in a wide range of bioactive molecules and is a pivotal cornerstone in the production of drugs. Piperidine-based compounds have demonstrated a diverse array of biological activities, including serving as anticancer, antiviral, and antimicrobial agents. The cyclopentanecarboxylate moiety, derived from cyclopentanecarboxylic acid, can contribute to the molecule's lipophilicity and metabolic stability, influencing its pharmacokinetic properties. As a versatile synthetic intermediate, this hydrochloride salt can be utilized in the design and synthesis of novel compounds for biological screening. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

piperidin-3-ylmethyl cyclopentanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c14-12(11-5-1-2-6-11)15-9-10-4-3-7-13-8-10;/h10-11,13H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGABKUBOAJAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220021-05-5
Record name Cyclopentanecarboxylic acid, 3-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of Cyclopentanecarboxylate Intermediates

A typical approach involves esterification of cyclopentanecarboxylic acid or its derivatives. For example, lithium hydroxide-mediated deprotection of tert-butyl esters in methanol at room temperature (25 °C) for 12 hours yields cyclopentanecarboxylate intermediates with high yield (~90%).

Preparation of 3-Piperidinylmethyl Moiety

The piperidine ring is often synthesized or functionalized through:

Coupling of Piperidinylmethyl and Cyclopentanecarboxylate Units

The linkage between the piperidinylmethyl group and the cyclopentanecarboxylate is typically achieved via nucleophilic substitution or esterification reactions, often under mild conditions to preserve stereochemistry and minimize side reactions.

Formation of Hydrochloride Salt

The final step involves treating the free base with hydrogen chloride in an appropriate solvent (e.g., isopropanol) to form the hydrochloride salt. This is commonly performed by generating hydrogen chloride in situ via acetyl chloride and isopropanol at low temperatures (≤25 °C), followed by crystallization at 0 °C to yield the hydrochloride salt with good purity and yield (~80%).

Step Reagents/Conditions Description Yield/Outcome
1 tert-Butyl hydroxylamine carbonate, copper chloride, 2-ethyl-2-oxazoline, cyclopentadiene Oxidation and hetero Diels-Alder reaction to form intermediates High yield, chiral intermediate
2 Zinc powder, acetic acid Selective reduction of nitrogen-oxygen bonds Efficient reduction
3 Lipase, vinyl acetate Chiral resolution via enzymatic optical selectivity High optical purity
4 Palladium on carbon, hydrogen Hydrogenation to reduce double bonds High yield
5 Lithium hydroxide, methanol Deacetylation under alkaline conditions ~90% yield
6 Acetyl chloride, isopropanol, N2 atmosphere, 0–25 °C Formation of HCl in isopropanol and salt formation ~80% yield of hydrochloride salt
  • The synthetic route described offers a novel, short, and cost-effective method with high optical purity and low by-product formation.

  • The use of enzymatic resolution (lipase catalysis) is critical to achieve chiral purity, which is essential for pharmaceutical applications.

  • Alternative methods involving direct catalytic hydrogenation or multi-step protection/deprotection cycles exist but often suffer from lower yields, higher costs, or safety concerns due to hazardous reagents like sodium azide or lithium aluminum hydride.

  • The in situ generation of hydrogen chloride in isopropanol is an efficient and controlled way to form the hydrochloride salt without introducing excess moisture or impurities.

Method Key Features Advantages Disadvantages
Enzymatic resolution and hetero Diels-Alder route Uses copper catalysis, enzymatic chiral separation, mild conditions High optical purity, low cost, short route Requires enzyme and catalyst handling
Catalytic hydrogenation of 3-aminopyridine Direct hydrogenation under pressure Simple starting materials High pressure, by-products, difficult purification
Protection-aminolysis-rearrangement route Multi-step with protecting groups Good yields Complex, costly, multiple steps
Use of sodium azide for azide intermediate Established method Effective conversion Hazardous reagent, poor scalability

The preparation of 3-piperidinylmethyl cyclopentanecarboxylate hydrochloride is best achieved through a multi-step synthetic pathway involving carefully controlled oxidation, reduction, enzymatic resolution, and salt formation steps. The enzymatic resolution method combined with in situ hydrochloride salt formation currently stands out as the most efficient and industrially viable approach, providing high optical purity and good yields while avoiding hazardous reagents and harsh conditions.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using palladium or rhodium catalysts.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium, rhodium catalysts.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride is a compound with emerging significance in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.

Pharmacological Applications

  • Neurological Disorders : Research indicates that compounds similar to this compound may serve as allosteric modulators of muscarinic acetylcholine receptors, particularly M4 receptors. This modulation has implications for treating Alzheimer's disease and other cognitive disorders .
  • Cancer Treatment : The compound has shown potential as an inhibitor of the HDM2-p53 interaction, which is crucial in cancer biology. Inhibiting this interaction can reactivate p53, a tumor suppressor protein, thereby providing a pathway for cancer treatment .

Mechanistic Studies

  • Signal Transduction Pathways : The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis makes it valuable in understanding the mechanisms underlying various diseases, including cancer and neurodegenerative disorders.

Drug Development

  • Lead Compound Identification : The unique properties of this compound make it a candidate for lead optimization in drug discovery processes. Its pharmacokinetic and pharmacodynamic profiles are being evaluated to enhance efficacy and reduce side effects.

Table 1: Summary of Biological Activities

Activity AreaTargetPotential Applications
Neurological DisordersM4 Muscarinic ReceptorsAlzheimer’s Disease
Cancer TreatmentHDM2-p53 InteractionTumor Suppression
Signal TransductionVarious PathwaysUnderstanding Disease Mechanisms

Table 2: Comparative Analysis of Similar Compounds

CompoundMechanism of ActionTherapeutic Use
This compoundM4 Modulation/HDM2 InhibitionAlzheimer's, Cancer
Pyrazol-4-yl-pyridine derivativesM4 Allosteric ModulationNeurological Disorders
Piperidine derivativesHDM2 InhibitionCancer Treatment

Case Study 1: Neurological Effects

A study investigated the effects of piperidine derivatives on cognitive functions in animal models of Alzheimer’s disease. The results indicated that modulation of M4 receptors led to improved memory and learning outcomes, suggesting potential therapeutic applications for this compound in treating cognitive impairments .

Case Study 2: Cancer Therapeutics

Research focused on the role of HDM2 inhibitors in cancer therapy highlighted the efficacy of compounds structurally related to this compound. These compounds demonstrated significant tumor regression in preclinical models by restoring p53 activity, underscoring their potential as anti-cancer agents .

Mechanism of Action

The mechanism of action of 3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Key Structural Features Molecular Formula Key Functional Groups
3-Piperidinylmethyl cyclopentanecarboxylate HCl Cyclopentane ring with ester-linked piperidinylmethyl group C₁₂H₂₂ClNO₂ Ester, piperidine, hydrochloride salt
Methyl 1-(methylamino)cyclopentanecarboxylate HCl (Patent Example 87) Cyclopentane ring with methyl ester and methylamino group C₉H₁₈ClNO₂ Ester, secondary amine, hydrochloride salt
Methyl 1-(methylamino)cyclohexanecarboxylate HCl (Patent Example 89) Cyclohexane ring with methyl ester and methylamino group C₁₀H₂₀ClNO₂ Ester, secondary amine, hydrochloride salt
Cyclopentyl fentanyl HCl (Cayman Chemical) Cyclopentane linked to amide group; complex phenyl-piperidine backbone C₂₅H₃₂ClN₂O Amide, piperidine, phenyl groups

Key Observations :

  • Functional Groups : The target compound’s piperidinylmethyl ester contrasts with the amide group in cyclopentyl fentanyl, which is critical for opioid receptor binding .
  • Pharmacological Relevance: Cyclopentyl fentanyl exhibits opioid activity due to its amide-linked aromatic moieties, while the patent examples are likely non-bioactive intermediates .

Key Observations :

  • The patent compounds prioritize cost-effective yields (e.g., 78% in Example 87) for scalable intermediate production , while cyclopentyl fentanyl emphasizes high purity (≥98%) for pharmacological use .
  • NMR data for patent compounds confirm successful substitution patterns, such as methylamino and tert-butoxycarbonyl (Boc) groups .

Physicochemical and Pharmacological Properties

Property 3-Piperidinylmethyl cyclopentanecarboxylate HCl Methyl 1-(methylamino)cyclopentanecarboxylate HCl Cyclopentyl fentanyl HCl
Molecular Weight ~259.8 g/mol ~207.7 g/mol 413.0 g/mol
Solubility Likely polar (ester and HCl salt) Soluble in ethyl acetate Lipophilic (amide/aromatic groups)
Bioactivity Unreported (presumed intermediate) Intermediate in opioid analog synthesis Potent μ-opioid agonist

Key Observations :

  • Increased molecular weight in cyclopentyl fentanyl correlates with enhanced receptor affinity due to aromatic moieties .
  • The hydrochloride salt in all compounds improves crystallinity and handling stability.

Biological Activity

3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its interactions with biological systems. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula: C12_{12}H21_{21}ClN2_{2}O2_{2}
  • Molecular Weight: Approximately 235.75 g/mol
  • IUPAC Name: piperidin-3-ylmethyl cyclopentanecarboxylate; hydrochloride

Synthesis Methods

The synthesis of this compound typically involves the reaction of piperidine with cyclopentanecarboxylic acid or its derivatives. Common methods include:

  • Phenylsilane Method: Promotes the formation and reduction of imines, leading to cyclization.
  • High-Pressure Reactors: Used for industrial production to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly concerning opioid receptors. Its structure allows it to target the μ-opioid receptor, which is essential for pain modulation and analgesic effects.

The mechanism involves binding to specific receptors, modulating their activity, and leading to various biological effects. Variations in the piperidine substituents can influence receptor affinity and selectivity, providing insights into designing more effective analgesics with reduced side effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameMolecular FormulaUnique Features
3-Piperidinylmethyl cyclopentanecarboxylate HClC12_{12}H21_{21}ClN2_{2}O2_{2}Targets μ-opioid receptors
3-Piperidinylmethyl cyclobutanecarboxylate HClC11_{11}H19_{19}ClN2_{2}O2_{2}Shorter carbon chain length affecting activity
4-Piperidinylmethyl cyclopentanecarboxylateC12_{12}H21_{21}N2_{2}O2_{2}Different position of piperidine substitution

Case Study: Opioid Receptor Interaction

A study investigated the binding affinity of this compound to μ-opioid receptors compared to other analogs. The findings suggested that modifications in the piperidine ring significantly impacted binding efficacy and selectivity, leading to enhanced analgesic properties without increased side effects.

Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells through receptor-mediated pathways.

Q & A

What are the standard synthetic routes for 3-piperidinylmethyl cyclopentanecarboxylate hydrochloride, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step process. For example, methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride can react with 2,3-difluoro-4-hydroxybenzaldehyde under reductive amination conditions. Key steps include:

  • Reduction : Sodium nitrite and zinc in acetic acid/water at 0°C under nitrogen, followed by stirring for 1–1.5 hours .
  • Purification : Column chromatography on silica gel (hexane/ethyl acetate) yields ~80% .
    Critical Factors :
  • Temperature control (0°C prevents side reactions).
  • Reagent stoichiometry (e.g., 1.55 mmol starting material with 1.77 mmol NaNO₂).
  • Inert atmosphere (nitrogen prevents oxidation) .

How can researchers resolve discrepancies in LCMS/HPLC data across synthetic batches?

Level: Advanced
Methodological Answer:
Contradictory LCMS/HPLC results (e.g., m/z 411 vs. 426, retention times of 1.18 vs. 0.93 minutes) may arise from impurities or structural analogs. To troubleshoot:

Cross-validate with NMR : Compare ¹H-NMR shifts (e.g., δ 9.18 ppm for NH₃⁺ in DMSO-d₆) .

Optimize LCMS parameters : Adjust mobile phase or column type (e.g., SMD-TFA05 vs. other conditions) .

Isolate intermediates : Confirm purity at each step via TLC or fractional crystallization .

What analytical techniques are recommended for characterizing this compound?

Level: Basic
Methodological Answer:
Primary Methods :

TechniqueParametersExample Data
LCMS Column: SMD-TFA05m/z 411 [M+H]⁺; retention time: 1.18 min
HPLC Mobile phase: TFA/water/acetonitrileRetention time: 0.93 min
¹H-NMR Solvent: DMSO-d₆δ 9.18 (NH₃⁺), 3.79 (OCH₃), 2.29 (CH₃)
Secondary Methods :
  • IR spectroscopy for functional group validation (e.g., ester C=O stretch).
  • Elemental analysis for Cl⁻ quantification .

How can reaction scalability be optimized for gram-scale synthesis?

Level: Advanced
Methodological Answer:
Key considerations for scaling from 300 mg to gram-scale:

  • Solvent Volume : Maintain a 1:3 (v/w) ratio of acetic acid/water to substrate (e.g., 887 mL solvent for 300 mg substrate) .
  • Stirring Efficiency : Use mechanical stirring for homogeneous mixing in large batches.
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effectiveness .
    Example : Scaling Reference Example 87 (375 mg yield) to 5 g requires proportional adjustment of Zn (16.8 g) and NaNO₂ (2.95 g) .

What strategies improve enantiomeric purity in derivatives of this compound?

Level: Advanced
Methodological Answer:
While enantiomeric data is not explicitly provided in the evidence, general approaches include:

Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

Asymmetric Synthesis : Employ enantiopure starting materials (e.g., (1R,3R)-configured esters) .

Kinetic Control : Optimize reaction time/temperature to favor one enantiomer (e.g., low temps reduce racemization) .

How should hygroscopic intermediates be handled during synthesis?

Level: Basic
Methodological Answer:
Hygroscopic intermediates (e.g., methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride):

  • Storage : Use desiccators with P₂O₅ or molecular sieves.
  • Reaction Conditions : Conduct reactions under nitrogen/argon to minimize moisture ingress .
  • Workup : Rapid filtration and lyophilization for salts (e.g., 4-toluenesulfonate monohydrate in Reference Example 89) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride
Reactant of Route 2
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3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride

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